![molecular formula C8H6F3NO B3033966 2-Amino-5-(trifluoromethyl)benzaldehyde CAS No. 1288999-05-2](/img/structure/B3033966.png)
2-Amino-5-(trifluoromethyl)benzaldehyde
Overview
Description
2-Amino-5-(trifluoromethyl)benzaldehyde is a chemical compound with the molecular formula C8H6F3NO . It has a molecular weight of 189.14 . The IUPAC name for this compound is 2-amino-5-(trifluoromethyl)benzaldehyde .
Synthesis Analysis
The synthesis of 2-Amino-5-(trifluoromethyl)benzaldehyde involves several steps. One method involves the use of boron tribromide in dichloromethane at 0 - 20℃ for 1.0h in an inert atmosphere . Another method involves the use of methanesulfonic acid in ethanol for 25.5h in an inert atmosphere under reflux .Molecular Structure Analysis
The InChI code for 2-Amino-5-(trifluoromethyl)benzaldehyde is 1S/C8H6F3NO/c9-8(10,11)6-1-2-7(12)5(3-6)4-13/h1-4H,12H2 . This code provides a unique representation of the compound’s molecular structure.Chemical Reactions Analysis
2-Amino-5-(trifluoromethyl)benzaldehyde can participate in various chemical reactions. For instance, it has been used in the preparation of ω-(dimethylamino)-alkylethyl-4(-2-(trifluorormethyl)phenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylates . It can also react with methyl (E)-2-[2-[(E)-2-(2-trifluoromethylphenyl)vinyl]-phenyl]-3-methoxyacrylate via Wittig-Horner reaction .Physical And Chemical Properties Analysis
2-Amino-5-(trifluoromethyl)benzaldehyde is a solid at room temperature . It should be stored in a dark place, under an inert atmosphere, at 2-8C . Its water solubility is calculated to be 0.509 mg/ml . It has a lipophilicity Log Po/w (iLOGP) of 1.22 .Scientific Research Applications
Pharmaceutical Applications
The trifluoromethyl group, which is present in “2-Amino-5-(trifluoromethyl)benzaldehyde”, is a common feature in many FDA-approved drugs . The incorporation of fluorine or fluorine-containing functional groups in drug molecules can significantly affect pharmaceutical growth .
Synthesis of Complex Molecules
“2-Amino-5-(trifluoromethyl)benzaldehyde” can be used in the synthesis of complex molecules. For instance, it has been used in the preparation of ω-(dimethylamino)-alkylethyl-4(-2-(trifluorormethyl)phenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylates .
Wittig-Horner Reaction
This compound has been used in the Wittig-Horner reaction to produce methyl (E)-2-[2-[(E)-2-(2-trifluoromethylphenyl)vinyl]-phenyl]-3-methoxyacrylate . The Wittig-Horner reaction is a useful method for the synthesis of alkenes.
Material Science
The unique properties of organo-fluorine compounds, such as “2-Amino-5-(trifluoromethyl)benzaldehyde”, make them useful in material science. They can exhibit bizarre behaviors, leading to several applications in electronics and catalysis .
Agrochemicals
Organo-fluorine compounds are also used in the development of agrochemicals . The trifluoromethyl group can enhance the biological activity of agrochemicals, making “2-Amino-5-(trifluoromethyl)benzaldehyde” a potential candidate for such applications.
Research and Development
As a building block in organic synthesis, “2-Amino-5-(trifluoromethyl)benzaldehyde” is valuable in research and development. It can be used to explore new reactions, synthesize novel compounds, and develop new drugs .
Safety and Hazards
The compound is classified as hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .
Mechanism of Action
Target of Action
Compounds with a trifluoromethyl group have been reported to exhibit improved drug potency toward reverse transcriptase enzyme inhibition .
Mode of Action
Compounds with similar structures are believed to exert their activity by inhibition of mitochondrial electron transport at the cytochrome bc (1) complex .
Biochemical Pathways
It’s worth noting that compounds with similar structures have been found to interfere with mitochondrial electron transport .
Pharmacokinetics
It is also predicted to be a CYP1A2 inhibitor . These properties could potentially impact the bioavailability of the compound.
Result of Action
Based on its predicted mode of action, it could potentially inhibit certain enzymes and disrupt mitochondrial electron transport .
Action Environment
It is recommended to store the compound in a dark place under an inert atmosphere at 2-8°c .
properties
IUPAC Name |
2-amino-5-(trifluoromethyl)benzaldehyde | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3NO/c9-8(10,11)6-1-2-7(12)5(3-6)4-13/h1-4H,12H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBAZNCYHVGXQLH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)C=O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F3NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-5-(trifluoromethyl)benzaldehyde |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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